2,6-Dichloro-4-trifluoromethylphenylazide
Overview
Description
2,6-Dichloro-4-trifluoromethylphenylazide is an organic compound characterized by the presence of azide, dichloro, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-trifluoromethylphenylazide typically involves the azidation of 2,6-dichloro-4-trifluoromethylphenylamine. This can be achieved through the reaction of the amine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, followed by azidation under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-trifluoromethylphenylazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2,6-Dichloro-4-trifluoromethylphenylazide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-trifluoromethylphenylazide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
- 2,6-Dichloro-4-trifluoromethylpyridine
- 2,6-Dichloro-4-trifluoromethylphenylamine
Comparison: 2,6-Dichloro-4-trifluoromethylphenylazide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. While 2,6-Dichloro-4-trifluoromethylpyridine and 2,6-Dichloro-4-trifluoromethylphenylamine are valuable in their own right, the azide derivative offers additional versatility in synthetic applications, particularly in cycloaddition and bioconjugation reactions.
Biological Activity
2,6-Dichloro-4-trifluoromethylphenylazide (CAS No. 133152-04-2) is a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique trifluoromethyl and dichloro substituents contribute to its biological activity, making it a candidate for further research into its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7Cl2F3N
- Molecular Weight : 227.00 g/mol
The presence of electronegative fluorine atoms enhances the lipophilicity and bioactivity of the compound, which may lead to significant interactions with biological targets.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.
- Interaction with Receptors : It may bind to various receptors, altering cellular signaling pathways.
- Reactive Intermediate Formation : The azide group can generate reactive intermediates that interact with nucleophiles in biological systems, leading to modifications in proteins or nucleic acids.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it induces apoptosis in certain cancer cells through the activation of caspase pathways, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Metabolism Studies : A study involving Sprague-Dawley rats showed that after repeated oral administration, the compound was predominantly excreted through feces, with significant accumulation in adipose tissues. This study provided insights into the pharmacokinetics and distribution of the compound within biological systems .
- Synthesis and Biological Evaluation : Research focusing on the synthesis of derivatives containing the 2,6-Dichloro-4-trifluoromethylphenyl group has revealed promising biological activities. For instance, compounds synthesized via 1,3-dipolar cycloaddition reactions displayed enhanced antimicrobial properties .
- Toxicological Assessment : Investigations into the toxicological profile indicated that while the compound exhibits potent biological activity, it also necessitates careful evaluation due to potential toxicity at higher concentrations .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-15-13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKFDWQNPJJVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599825 | |
Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133152-04-2 | |
Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.